molecular formula C15H15BrN2O3 B12051670 Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 618070-41-0

Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B12051670
CAS No.: 618070-41-0
M. Wt: 351.19 g/mol
InChI Key: QFQOMRBTOZLPOL-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family It is characterized by the presence of a bromophenyl group, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction using a brominated aromatic compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the bromophenyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the pyrazole ring or bromophenyl group.

    Reduction: Reduced derivatives with alcohol functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and pyrazole ring are key structural features that enable binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate
  • 4-Bromophenylacetic acid

Comparison: Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring and an ester functional group, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

618070-41-0

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C15H15BrN2O3/c1-3-21-15(20)13-8-10(2)17-18(13)9-14(19)11-4-6-12(16)7-5-11/h4-8H,3,9H2,1-2H3

InChI Key

QFQOMRBTOZLPOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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